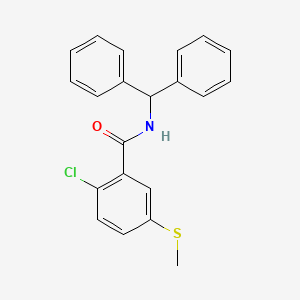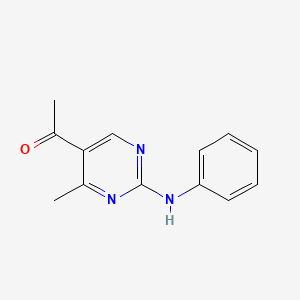![molecular formula C16H16N4O3 B4628408 N-{1-[1-(2-amino-2-oxoethyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide](/img/structure/B4628408.png)
N-{1-[1-(2-amino-2-oxoethyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide
Descripción general
Descripción
The synthesis and study of benzimidazole derivatives and furamide compounds have been pivotal in developing new chemicals with potential biological and industrial applications. These compounds exhibit a range of biological activities and are fundamental in pharmaceutical chemistry due to their structural versatility and reactivity.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. For instance, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole demonstrates the coupling and subsequent cyclization reactions that might be analogous to the target compound's synthesis (А. Aleksandrov & М. М. El’chaninov, 2017).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, such as ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate, reveals planar systems and how substituent groups influence molecular conformation and interactions (S. Deng et al., 2010).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, nitration, bromination, formylation, and acylation, indicating a high degree of reactivity that is essential for chemical modifications and functionalization of the core structure (А. Aleksandrov & М. М. El’chaninov, 2017).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including solubility, melting points, and crystallinity, are crucial for their application in drug formulation and material science. For example, the crystal structure and solubility of these compounds can significantly influence their biological activity and utility in different industrial applications (S. Deng et al., 2010).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, define the benzimidazole derivatives' role in chemical syntheses and their biological activity. These properties are influenced by the presence of the benzimidazole core and the substituents attached to it, offering a diverse range of chemical behavior suitable for targeted synthesis and application (M. Sabbaghan & Zinatossadat Hossaini, 2012).
Aplicaciones Científicas De Investigación
Thermal Fragmentation and Rearrangement
A study by Gaber, Muathen, and Taib (2013) investigated the thermolysis of N-aryl-2-furamide oximes, leading to the formation of benzimidazoles and other products via a free radical mechanism. This research provides insight into the thermal behavior of compounds related to N-{1-[1-(2-amino-2-oxoethyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide and their potential applications in synthetic organic chemistry (Gaber, Muathen, & Taib, 2013).
Catalytic Assembly and Biological Activities
Sindhe et al. (2016) synthesized a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide using bioactive aromatic heterocyclic carboxylic acids. These compounds exhibited antimicrobial and antioxidant activities, suggesting potential for pharmaceutical applications (Sindhe et al., 2016).
Annelation and Pharmacophoric Compounds
Research by Trofimov et al. (2007) on annelation of benzimidazoles with α,β-acetylenic γ-hydroxyacid nitriles resulted in novel pharmacophoric compounds, indicating the potential for drug discovery and development (Trofimov et al., 2007).
Coordination Chemistry
Schick, Pape, and Hahn (2014) explored the coordination chemistry of bidentate bis(NHC) ligands, providing a foundation for the development of new materials and catalysts based on nitrogen-heterocyclic carbene chemistry (Schick, Pape, & Hahn, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-[1-(2-amino-2-oxoethyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-10(18-16(22)13-7-4-8-23-13)15-19-11-5-2-3-6-12(11)20(15)9-14(17)21/h2-8,10H,9H2,1H3,(H2,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGMLXJNBGTSQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC(=O)N)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{5-[(4-fluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4628333.png)
![methyl {[4-allyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4628343.png)
![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B4628350.png)
![N-[3-(propionylamino)phenyl]isonicotinamide](/img/structure/B4628353.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(2-chlorophenyl)acrylamide](/img/structure/B4628356.png)

![2-{[3-(4-isopropylphenyl)propanoyl]amino}benzamide](/img/structure/B4628367.png)

![3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4628375.png)
![methyl 4-[5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4628382.png)
![allyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4628388.png)
![6-(4-ethylphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628391.png)

![isopropyl 4-(aminocarbonyl)-3-methyl-5-{[3-(2-thienyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B4628403.png)